Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

Description

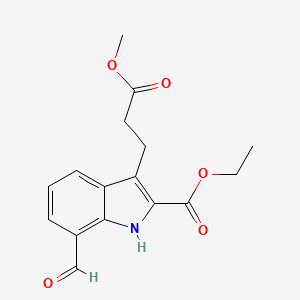

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a multifunctional indole derivative characterized by a formyl group at position 7, a 3-methoxy-3-oxopropyl substituent at position 3, and an ethoxycarbonyl group at position 2. This compound belongs to a class of indole-based molecules widely studied for their utility in medicinal chemistry and organic synthesis. The formyl group at position 7 enhances reactivity, enabling further derivatization, while the ester and methoxy-oxopropyl groups contribute to its solubility and stereoelectronic properties.

Properties

CAS No. |

917568-22-0 |

|---|---|

Molecular Formula |

C16H17NO5 |

Molecular Weight |

303.31 g/mol |

IUPAC Name |

ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(7-8-13(19)21-2)11-6-4-5-10(9-18)14(11)17-15/h4-6,9,17H,3,7-8H2,1-2H3 |

InChI Key |

CEGATJDKDWSNMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with an indole derivative, such as 3-(3-methoxy-3-oxopropyl)-1H-indole.

Formylation: The formyl group is introduced at the 7-position using a formylating agent like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.

Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.

Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 7-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

Reduction: 7-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: Employed in studying enzyme interactions and receptor binding due to its indole core structure.

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor pockets, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares the target compound with structurally analogous indole derivatives, emphasizing substituent positions, physicochemical properties, and functional applications.

Key Observations:

Substituent Effects on Reactivity :

- The 7-formyl group in the target compound distinguishes it from derivatives like 7-methoxy or 7-chloro analogs. The formyl group enhances electrophilicity, enabling condensation reactions (e.g., with amines or hydrazines) to generate bioactive Schiff bases or heterocyclic hybrids .

- In contrast, 7-methoxy and 7-chloro substituents (as in ) prioritize electronic effects over reactivity, making them more stable but less versatile in further functionalization.

Spectroscopic Signatures :

- NMR data for related compounds (e.g., 3-formylindole-2-carboxylates ) show characteristic shifts for formyl protons (~9–10 ppm in ¹H-NMR) and carbonyl carbons (~190 ppm in ¹³C-NMR) . Similar patterns are expected for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.